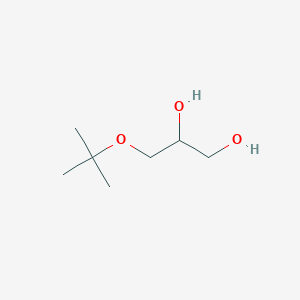

(+/-)-3-tert-Butoxy-1,2-propanediol

Descripción general

Descripción

. It is a derivative of glycerol, where one of the hydroxyl groups is replaced by a tert-butoxy group. This compound is used in various chemical synthesis studies and has applications in different fields due to its unique chemical properties .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

3-Tert-butoxy-1,2-propanediol can be synthesized through the etherification of glycerol with tert-butyl alcohol. The reaction typically involves the use of an acid catalyst to facilitate the formation of the ether bond . The reaction conditions include maintaining a controlled temperature and pressure to ensure the desired product yield.

Industrial Production Methods

In industrial settings, the production of 3-tert-butoxy-1,2-propanediol involves similar etherification processes but on a larger scale. The use of continuous reactors and optimized catalysts helps in achieving higher efficiency and yield. The process also includes purification steps to remove any unreacted starting materials and by-products .

Análisis De Reacciones Químicas

Types of Reactions

3-Tert-butoxy-1,2-propanediol undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.

Reduction: The compound can be reduced to form different alcohol derivatives.

Substitution: The tert-butoxy group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride are used.

Substitution: Acidic or basic conditions can facilitate substitution reactions.

Major Products Formed

Oxidation: Formation of carbonyl compounds such as aldehydes and ketones.

Reduction: Formation of various alcohol derivatives.

Substitution: Formation of new ethers or esters depending on the substituent introduced.

Aplicaciones Científicas De Investigación

3-Tert-butoxy-1,2-propanediol is used in several scientific research applications:

Chemistry: It serves as an intermediate in the synthesis of complex organic molecules.

Biology: It is used in studies involving enzyme-catalyzed reactions and metabolic pathways.

Medicine: The compound is explored for its potential use in drug delivery systems and as a stabilizer for pharmaceutical formulations.

Mecanismo De Acción

The mechanism of action of 3-tert-butoxy-1,2-propanediol involves its interaction with specific molecular targets and pathways. The tert-butoxy group provides steric hindrance, which can influence the reactivity of the compound. The hydroxyl groups participate in hydrogen bonding and other interactions, affecting the compound’s behavior in different chemical environments .

Comparación Con Compuestos Similares

Similar Compounds

- 1,2-Propylene glycol 1-monobutyl ether

- 1-Butoxy-2-propanol

- 3-Butoxy-2-propanol

- 2-Hydroxypropyl butyl ether

Uniqueness

3-Tert-butoxy-1,2-propanediol is unique due to the presence of the tert-butoxy group, which provides distinct steric and electronic properties. This makes it a valuable intermediate in organic synthesis and various industrial applications .

Actividad Biológica

(+/-)-3-tert-Butoxy-1,2-propanediol, also known as 3-tert-butoxy-1,2-propanediol, is a compound that has garnered interest in various fields including chemical synthesis and potential biological applications. Understanding its biological activity is crucial for evaluating its safety and efficacy in potential therapeutic and industrial applications.

The molecular formula of this compound is with a molecular weight of approximately 132.20 g/mol. It appears as a colorless to nearly colorless liquid and has a boiling point of 152 °C and a flash point of 44 °C .

Biological Activity Overview

Research on the biological activity of this compound is limited but suggests several potential effects:

- Toxicological Profile : The compound is structurally related to tert-butanol, which has been studied extensively for its toxicological effects. Tert-butanol exposure has been linked to nephrotoxicity and developmental effects in animal models . The biological activity of this compound may parallel these findings due to structural similarities.

- Neurodevelopmental Effects : Studies on related compounds indicate possible neurodevelopmental impacts following exposure. For instance, tert-butanol has shown effects on the thyroid and developmental processes in animal studies . While direct studies on this compound are sparse, caution is warranted based on these analogs.

- Reproductive Toxicity : Similar compounds have demonstrated reproductive toxicity in animal studies. The mechanisms often involve hormonal disruption or direct effects on reproductive organs . Further research is needed to clarify the specific reproductive effects of this compound.

Case Study 1: Nephrotoxicity

A two-year National Toxicology Program (NTP) bioassay evaluated the nephrotoxic potential of tert-butanol. Results indicated significant renal damage characterized by nephropathy and hyperplasia in male rats exposed to high concentrations . Given the structural relationship, similar nephrotoxic effects could be anticipated for this compound.

Case Study 2: Developmental Impact

Research focusing on developmental toxicity has highlighted the risks associated with exposure to alcohols like tert-butanol during critical developmental windows. Effects included alterations in growth patterns and organ development in offspring . This raises concerns about the safety profile of this compound during pregnancy or lactation.

Data Tables

Propiedades

IUPAC Name |

3-[(2-methylpropan-2-yl)oxy]propane-1,2-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16O3/c1-7(2,3)10-5-6(9)4-8/h6,8-9H,4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPWDLYMEUNBLIR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OCC(CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60411618 | |

| Record name | 3-tert-butoxy-1,2-propanediol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60411618 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74338-98-0 | |

| Record name | 3-tert-butoxy-1,2-propanediol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60411618 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does the incorporation of 3-Tert-butoxy-1,2-propanediol influence the properties of segmented polyurethanes?

A1: The study by [] investigates the use of 3-Tert-butoxy-1,2-propanediol as a chain extender in the synthesis of comb-shaped segmented polyurethanes. While the abstract doesn't provide specific data on the final properties, it highlights that incorporating this molecule significantly impacts the resulting polymer characteristics. The bulky tert-butoxy group in 3-Tert-butoxy-1,2-propanediol likely increases chain flexibility and free volume within the polymer structure. This can lead to alterations in properties such as glass transition temperature, mechanical strength, and degradation behavior compared to polyurethanes synthesized with conventional chain extenders. Further research exploring these property changes would be beneficial to fully understand the advantages of using 3-Tert-butoxy-1,2-propanediol in polyurethane synthesis.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.